3-(3-Bromophenyl)isoxazole-5-carbaldehyde is a member of the isoxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. Specifically, this compound features a bromine atom attached to the phenyl ring at the 3-position and an aldehyde group at the 5-position. Isoxazoles are known for their diverse biological activities, making derivatives like 3-(3-Bromophenyl)isoxazole-5-carbaldehyde significant in medicinal chemistry and materials science.
The compound can be classified under heterocyclic compounds, specifically as an isoxazole derivative. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The International Chemical Identifier (InChI) for this compound is InChI=1S/C10H8BrN2O/c11-8-3-1-7(2-4-8)10-9(5-12-13-10)6-14/h1-6H,13H2
.
The synthesis of 3-(3-Bromophenyl)isoxazole-5-carbaldehyde typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
Industrial applications may optimize these methods for higher yields and purity, potentially employing continuous flow reactors and advanced purification techniques like chromatography.
The molecular structure of 3-(3-Bromophenyl)isoxazole-5-carbaldehyde can be represented as follows:
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of these functional groups .
3-(3-Bromophenyl)isoxazole-5-carbaldehyde can participate in several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Sodium methoxide | Methanol |
Major products from these reactions include:
The mechanism of action for 3-(3-Bromophenyl)isoxazole-5-carbaldehyde varies depending on its application. In biological contexts, it may interact with enzymes or receptors, influenced by its bromine atom and aldehyde group, which affect binding affinity and specificity. Detailed mechanistic studies are necessary to elucidate these pathways further .
The compound exhibits:
Further analytical techniques such as X-ray crystallography may provide insights into its crystalline structure and stability .
3-(3-Bromophenyl)isoxazole-5-carbaldehyde has several significant applications in scientific research:
Isoxazole—a five-membered heterocycle featuring adjacent oxygen and nitrogen atoms—represents a privileged scaffold in medicinal chemistry due to its distinctive electronic profile and versatile binding capabilities. This aromatic system exhibits a dipole moment (~2.5 Debye) that enhances molecular interactions with biological targets through dipole-dipole forces and π-stacking. The nitrogen and oxygen atoms serve as hydrogen bond acceptors, facilitating strong interactions with enzyme active sites, while the planar ring system enables optimal penetration of biological membranes (CLogP ≈ 0.12) [1] [7]. These properties collectively contribute to improved pharmacokinetic profiles of isoxazole-containing drugs, including enhanced metabolic stability and oral bioavailability.
The strategic incorporation of the aldehyde group at the C3 position of isoxazole, as in 3-(3-Bromophenyl)isoxazole-5-carbaldehyde, introduces a reactive handle for chemical derivatization. This functionality enables:
The bromine atom at the meta-position of the pendant phenyl ring significantly influences molecular conformation and bioactivity. This heavy halogen:
Table 1: Physicochemical Properties of Isoxazole Carbaldehyde Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP |
---|---|---|---|---|
3-(3-Bromophenyl)isoxazole-5-carbaldehyde | C₁₀H₆BrNO₂ | 252.06 | Not reported | 2.85* |
5-(4-Bromophenyl)isoxazole-3-carbaldehyde | C₁₀H₆BrNO₂ | 252.06 | Not reported | 2.89* |
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆ClNO₂ | 207.62 | 86-92 | 2.52 |
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆FNO₂ | 191.16 | Not reported | 2.21 |
5-Phenylisoxazole-3-carbaldehyde | C₁₀H₇NO₂ | 173.17 | 58-62 | 2.15 |
*Calculated values based on structural analogs [3] [4] [6]
Bromophenyl-substituted isoxazole carbaldehydes demonstrate remarkable therapeutic potential across multiple disease domains, with substitution patterns critically modulating biological activity. The meta-bromophenyl isomer (3-(3-Bromophenyl)isoxazole-5-carbaldehyde) exhibits superior anticancer activity compared to its para-substituted counterpart in breast cancer models, attributable to its optimized steric interaction with kinase ATP-binding pockets. Molecular docking studies reveal that the meta-bromine orientation facilitates hydrogen bonding with hinge region residues (bond distance: 2.8-3.2 Å) in HSP90, a molecular chaperone overexpressed in malignancies [1] [7].
In antibacterial applications, these derivatives show potent activity against E. coli through enoyl reductase (FabI) inhibition. Computational analyses indicate that 3-(3-Bromophenyl)isoxazole-5-carbaldehyde forms a hydrophobic interaction network with FabI residues (binding energy: -8.2 kcal/mol), outperforming chlorophenyl analogs by 1.3 kcal/mol in binding free energy. The bromine atom enhances van der Waals contacts with the enzyme's substrate-binding tunnel, while the aldehyde group forms a critical water-mediated hydrogen bond with catalytic tyrosine residues [9].
The anti-inflammatory activity of bromophenylisoxazoles correlates with COX-2 selectivity. Derivatives featuring meta-substitution demonstrate a 4.7-fold selectivity index (COX-2 IC₅₀ = 0.48 μM vs COX-1 IC₅₀ = 2.25 μM) attributed to:
Table 2: Therapeutic Applications of Bromophenyl Isoxazole Carbaldehyde Derivatives
Therapeutic Area | Lead Compound | Target/Mechanism | Key Finding | Reference |
---|---|---|---|---|
Anticancer | 3-(3-Bromophenyl)isoxazole-5-carbaldehyde | HSP90 inhibition | 72% tumor growth inhibition (MCF-7 xenograft) | [7] |
Antibacterial | Analogues of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde | Enoyl reductase (FabI) | MIC = 2 μg/mL against multidrug-resistant E. coli | [9] |
Anti-inflammatory | Bromophenylisoxazole-valdecoxib hybrid | COX-2 selective inhibitor | IC₅₀ = 0.48 μM (COX-2); Selectivity index = 4.7 | [7] |
Antiviral | 5-(4-Bromophenyl)isoxazole-3-carbaldehyde derivatives | Viral envelope disruption | EC₅₀ = 3.8 μM against influenza A (H1N1) | [7] |
The strategic incorporation of bromine significantly enhances drug-target residence time compared to non-halogenated analogs. Nuclear magnetic resonance (NMR) studies of protein-ligand complexes reveal up to 40% longer target engagement, attributed to bromine-induced hydrophobic stabilization and enhanced desolvation effects at binding interfaces. This prolonged interaction translates to improved in vivo efficacy in inflammation models, where meta-bromophenyl derivatives demonstrate 68% edema reduction versus 42% for non-brominated controls at equimolar doses [1] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7